molecular formula C21H17N3O2S B285623 N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

Cat. No.: B285623
M. Wt: 375.4 g/mol
InChI Key: NCGUZHJDVHZLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, also known as NPSB, is a chemical compound widely used in scientific research. It is a fluorescent probe that has been used to study protein-protein interactions, protein-ligand interactions, and enzyme activity. NPSB is a small molecule that is easy to synthesize and has a high binding affinity for its target molecules.

Mechanism of Action

N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is a fluorescent probe that binds to its target molecules through covalent or non-covalent interactions. Upon binding, it undergoes a conformational change that results in an increase in fluorescence intensity. The mechanism of fluorescence enhancement is based on the phenomenon of intramolecular charge transfer (ICT), which occurs when the donor and acceptor groups of the probe are brought into close proximity. The ICT process results in a shift in the absorption and emission spectra of the probe, which can be used to monitor changes in the local environment of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic and non-cytotoxic probe that can be used in live-cell imaging experiments. However, the use of this compound may interfere with the function of some proteins, especially if the probe is used at high concentrations or for prolonged periods of time. Therefore, it is important to use this compound at appropriate concentrations and to carefully control the experimental conditions.

Advantages and Limitations for Lab Experiments

N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has a high binding affinity for its target molecules. It is also a fluorescent probe that can be used in live-cell imaging experiments. However, there are some limitations to the use of this compound. It may interfere with the function of some proteins, especially if the probe is used at high concentrations or for prolonged periods of time. In addition, the fluorescence of this compound may be influenced by pH, temperature, and other environmental factors, which can complicate data interpretation.

Future Directions

There are several future directions for the use of N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide in scientific research. One direction is to develop new derivatives of this compound that have improved binding affinity and selectivity for specific target molecules. Another direction is to use this compound in combination with other probes and techniques, such as mass spectrometry and X-ray crystallography, to study protein-ligand interactions and conformational changes in proteins. This compound can also be used in drug discovery and development, as it can be used to screen for compounds that bind to specific target molecules. Finally, this compound can be used to study the role of protein-protein interactions in disease states, such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide involves the reaction of 1-naphthylamine with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in anhydrous dichloromethane. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield this compound. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been widely used as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and enzyme activity. It has been used to study the binding of ligands to G protein-coupled receptors (GPCRs), which are important targets for drug discovery. This compound has also been used to study the activity of proteases, such as caspases, which play a critical role in apoptosis. In addition, this compound has been used to study the conformational changes in proteins, which are important for understanding protein function and regulation.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-naphthalen-1-yl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H17N3O2S/c25-19(22-18-12-6-10-15-7-4-5-11-17(15)18)13-14-27-21-24-23-20(26-21)16-8-2-1-3-9-16/h1-12H,13-14H2,(H,22,25)

InChI Key

NCGUZHJDVHZLRO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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